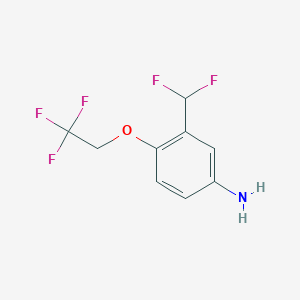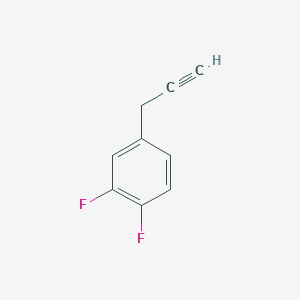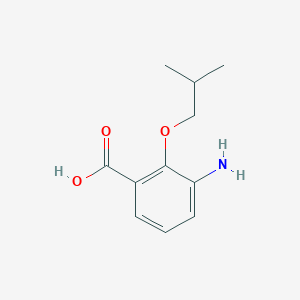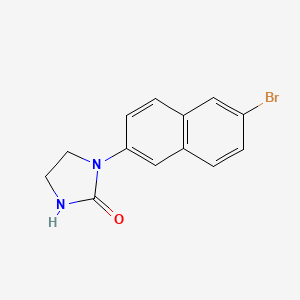
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones, which are five-membered cyclic ureas. These compounds are known for their presence in various pharmaceuticals, natural products, and as intermediates in organic syntheses . The structure of this compound includes a bromonaphthalene moiety attached to an imidazolidin-2-one ring, making it a unique and valuable compound in chemical research and applications .
Preparation Methods
The synthesis of 1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions Another method involves the catalytic synthesis of imidazolidin-2-ones using metal or organocatalysts, which can provide more sustainable and efficient protocols .
Chemical Reactions Analysis
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one has several scientific research applications:
Biology: The compound’s structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is found in various pharmaceuticals and can be used in drug development and design.
Mechanism of Action
The mechanism of action of 1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety and the imidazolidin-2-one ring play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives and similar compounds:
2-Imidazolidinone: A simpler analogue with a basic imidazolidin-2-one structure.
Benzimidazolidin-2-ones: Compounds with a benzene ring fused to the imidazolidin-2-one ring, offering different properties and applications.
Substituted Imidazolidin-2-ones: Various derivatives with different substituents on the imidazolidin-2-one ring, each with unique characteristics and uses.
The uniqueness of this compound lies in its specific structure, which combines the bromonaphthalene moiety with the imidazolidin-2-one ring, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
1-(6-bromonaphthalen-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C13H11BrN2O/c14-11-3-1-10-8-12(4-2-9(10)7-11)16-6-5-15-13(16)17/h1-4,7-8H,5-6H2,(H,15,17) |
InChI Key |
ABHMMSORYIVSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

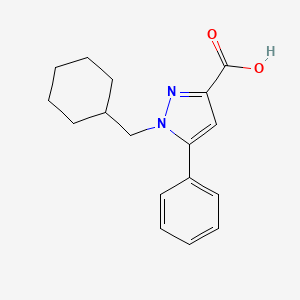
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
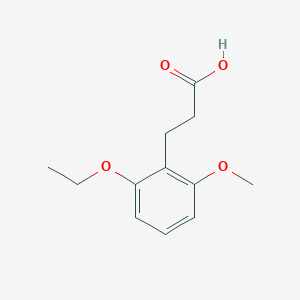
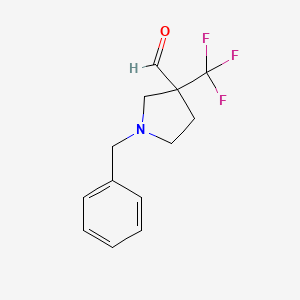
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
